N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Overview
Description
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is a chemical compound that falls within the category of N-methoxy-N-methylamides, commonly referred to as Weinreb amides. These amides are known for their utility in organic synthesis, particularly as acylating agents that react with organometallic reagents to produce ketones without side products . The specific structure and properties of this compound are not detailed in the provided papers, but its general class is well-researched due to its synthetic utility.
Synthesis Analysis
The synthesis of N-methoxy-N-methylamides, such as this compound, can be achieved through various methods. One approach involves the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide as a coupling agent . Another method utilizes S,S-Di(2-pyridyl) dithiocarbonate for the synthesis of Weinreb amides from carboxylic acids . Additionally, a one-pot synthesis has been reported where carboxylic acids react with N,O-dimethylhydroxylamine hydrochloride at room temperature using trichloromethyl chloroformate in the presence of triethylamine to yield N-methoxy-N-methylamides in excellent yields .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly discussed in the provided papers. However, the molecular structures of related compounds, such as N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, have been determined by X-ray crystallography . These studies can provide insights into the conformational flexibility and potential intramolecular interactions that may also be relevant to the structure of this compound.
Chemical Reactions Analysis
The chemical reactions involving N-methoxy-N-methylamides are primarily centered around their role as intermediates in organic synthesis. The Weinreb amides are known to react with organometallic reagents to form ketones . The reactivity and the outcome of such reactions can be influenced by the substituents on the nitrogen atoms and the nature of the organometallic reagent used.
Physical and Chemical Properties Analysis
Scientific Research Applications
Antitumor Agents
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide derivatives have been explored for their potential as antitumor agents. Studies have shown structure-activity relationships in acridine derivatives of this compound, highlighting the importance of substituent groups and positions for antitumor activity. Some derivatives, particularly those with specific substitutions, demonstrated significant in vitro and in vivo antileukemic activity and selectivity toward human colon carcinoma lines (Rewcastle et al., 1986).
DNA Interaction
Research has also focused on the interaction of derivatives of this compound with DNA. Studies involving acridine alkylamides, including those with methoxy groups, revealed specific interactions with GC-rich DNA, which could be influenced by the length and conformation of the side chain. These interactions are thought to arise from the ability of these compounds to form hydrogen bonds, which is crucial for DNA base recognition (Markovits et al., 1981).
Synthesis Techniques
Efficient synthesis techniques for N-Methoxy-N-methylamides, including this compound, have been developed. One notable method involves the reaction of corresponding carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, demonstrating a useful approach for preparing these compounds in high yields (Kim et al., 2003).
Potential for Anti-Cancer Metal Complexes
The compound has been used in the synthesis of multifunctional anti-cancer metal complexes. For instance, rhodium(II) and platinum(II) complexes of diamine-substituted acridine-4-carboxamides have been prepared, with structural studies highlighting the binding modes and potential therapeutic applications (Goodgame et al., 1990).
Drug Resistance Studies
Studies on acridine-4-carboxamides, structurally similar to this compound, have assessed their ability to reverse multidrug resistance in cell lines. Such research is pivotal in developing new treatments for cancer, particularly in overcoming drug resistance mechanisms (Dodic et al., 1995).
Safety and Hazards
properties
IUPAC Name |
N-methoxy-N,1-dimethylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNOVOYRZPVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634523 | |
Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
215950-19-9 | |
Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.